molecular formula C12H9N3O2S B8668227 2-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-3-carboxylic acid

2-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-3-carboxylic acid

Cat. No.: B8668227
M. Wt: 259.29 g/mol
InChI Key: OVRLNDKULFRWSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-3-carboxylic acid is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core fused with a thiophene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the compound .

Scientific Research Applications

2-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-3-carboxylic acid involves its interaction with molecular targets such as FGFRs. The compound inhibits the FGFR signaling pathway by binding to the receptor and preventing its activation. This inhibition leads to the suppression of downstream signaling pathways, including the RAS-MEK-ERK and PI3K-AKT pathways, which are involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-3-carboxylic acid is unique due to its specific combination of a pyrrolo[2,3-b]pyridine core with a thiophene ring, which imparts distinct electronic and steric properties. This uniqueness contributes to its potential as a selective inhibitor of FGFRs and its applications in medicinal chemistry .

Properties

Molecular Formula

C12H9N3O2S

Molecular Weight

259.29 g/mol

IUPAC Name

2-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-3-carboxylic acid

InChI

InChI=1S/C12H9N3O2S/c16-12(17)8-3-6-18-11(8)15-9-2-5-14-10-7(9)1-4-13-10/h1-6H,(H,16,17)(H2,13,14,15)

InChI Key

OVRLNDKULFRWSP-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=NC=CC(=C21)NC3=C(C=CS3)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

This compound was prepared in an analogous manner as 3-(1H-Pyrrolo[2,3-b]pyridin-4-ylamino)-thiophene-2-carboxylic acid using methyl 2-aminothiophene-3-carboxylate instead of methyl 3-aminothiophene-2-carboxylate.). LCMS (ESI) 260 (M+H) 1H NMR (400 MHz, DMSO-d6) δ ppm 11.88 (1H, br. s.) 10.77 (1H, s) 8.16 (1H, d, J=5.66 Hz) 7.41 (1H, dd, J=3.22, 1.85 Hz) 7.23 (1H, d, J=5.86 Hz) 7.01 (1H, d, J=5.86 Hz) 6.94 (1H, d, J=5.66 Hz) 6.47 (1H, d, J=2.73 Hz)

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